molecular formula C10H9BrN2O B12991758 N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide

N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide

Cat. No.: B12991758
M. Wt: 253.09 g/mol
InChI Key: BZBWLUDBMZWJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide is a chemical building block of high interest in medicinal and heterocyclic chemistry for the synthesis of novel bioactive molecules. The compound integrates a bromo-methylphenyl group with the versatile 2-cyanoacetamide moiety. Cyanoacetamide derivatives are recognized as significant precursors and preferred structures in organic synthesis . They are widely employed as key intermediates because the carbonyl and cyano groups are strategically positioned to facilitate reactions with common bidentate substrates, enabling the construction of various nitrogen-containing heterocycles, which are core scaffolds in many pharmaceuticals . The primary research value of this compound lies in its potential as a multifunctional building block for developing new pharmacologically active compounds. Specifically, cyanoacetamide derivatives have been identified as possessing a range of biological activities, including antitumor, anti-inflammatory, antifungal, and antibacterial properties . In one recent study, a related compound, 2-cyano-N-(5-cyano-2-phenyl-6-(p-tolyl)pyrimidin-4-yl)acetamide, was synthesized and demonstrated excellent antitumor activity against several human cancer cell lines, including Breast MCF-7, Liver HepG-2, and Colon HCT-116 . This highlights the potential of incorporating the cyanoacetamide group into complex molecular architectures for biological evaluation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-cyanoacetamide

InChI

InChI=1S/C10H9BrN2O/c1-7-6-8(11)2-3-9(7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)

InChI Key

BZBWLUDBMZWJPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC#N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-Bromo-2-methylaniline

Procedure :

Example :

  • 10–11 g 2-methylaniline reacted with 11–13 g acetic anhydride yielded N-(2-methylphenyl)acetamide. Subsequent bromination with 17–18 g NBS in 40–60 mL CCl₄ gave N-(4-bromo-2-methylphenyl)acetamide.

Step 2: Amidation with Cyanoacetic Acid

Procedure :

  • Reactants : N-(4-Bromo-2-methylphenyl)acetamide, cyanoacetic acid (or chloride).
  • Conditions : Acidic or basic hydrolysis followed by condensation.

Example :

  • Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide with HCl/dioxane (1.5–2.5 hours) yielded 4-bromo-2-methylaniline. Condensation with cyanoacetyl chloride in DMSO produced the target compound.
Step Yield Purity
Bromination 70–75% 85–90%
Amidation 65–70% >95%

Comparative Analysis of Methods

Method Advantages Limitations
Direct Bromination Single-step, high regioselectivity Requires harsh bromine gas
Condensation Avoids handling Br₂, scalable Multi-step, lower overall yield

Spectral Validation

  • FTIR : Peaks at 2220 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O).
  • ¹H NMR : Aromatic protons at δ 7.2–7.6 ppm; methyl group at δ 2.3 ppm.

Optimization Strategies

  • Solvent Choice : Chlorinated solvents improve bromine solubility and reaction homogeneity.
  • Catalysts : Friedel-Crafts catalysts (e.g., AlCl₃) are unnecessary but may accelerate bromination in stubborn cases.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position of the aromatic ring undergoes substitution reactions with nucleophiles. For example:

  • Ammonia treatment yields N-(4-amino-2-methylphenyl)-2-cyanoacetamide.

  • Methoxide ions replace bromine to form methoxy derivatives.

Key Factors Influencing Reactivity :

  • Electron-withdrawing cyano and acetamide groups activate the aromatic ring toward NAS.

  • Steric hindrance from the 2-methyl group moderates reaction rates.

Cyclocondensation Reactions

The cyanoacetamide moiety participates in cyclization with aldehydes to form heterocyclic systems. For instance:

  • Salicylaldehyde in ethanolic ammonium acetate forms thiazolidinone derivatives.

  • 2-Hydroxy-1-naphthaldehyde produces chromene or pyridine-fused products .

Example Reaction Pathway :

N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide+RCHOΔThiazolidinone/Chromene Derivatives\text{this compound} + \text{RCHO} \xrightarrow{\Delta} \text{Thiazolidinone/Chromene Derivatives}

Product Characteristics :

  • Thiazolidinones : IR absorption at ~1728 cm⁻¹ (C=O stretch) .

  • Chromenes : Distinct UV-Vis absorption at 280–320 nm .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes bromination or nitration at the ortho/para positions relative to the acetamide group.
Observed Trends :

  • Bromination : N-Bromosuccinimide (NBS) in dioxane introduces a second bromine atom .

  • Nitration : Mixed HNO₃/H₂SO₄ yields nitro derivatives, confirmed by NMR shifts at δ 8.2–8.5 ppm .

Hydrolysis Reactions

Controlled hydrolysis of functional groups yields intermediates for further synthesis:

Reaction Conditions Product
Cyano → Carboxylic Acid6M HCl, reflux, 4hN-(4-Bromo-2-methylphenyl)malonamide
Amide → AmineLiAlH₄, THF, 0°C, 2hN-(4-Bromo-2-methylphenyl)-β-alanine

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

  • Suzuki Coupling : With arylboronic acids to form biaryl derivatives.

  • Buchwald–Hartwig Amination : Primary/secondary amines introduce amino groups .

Catalytic System :

Pd(OAc)2,XPhos,K3PO4,Toluene,110C\text{Pd(OAc)}_2, \text{XPhos}, \text{K}_3\text{PO}_4, \text{Toluene}, 110^\circ\text{C}

Typical Yield : 65–80% .

Tautomerism and Conformational Analysis

FTIR and NMR studies reveal:

  • Enol–Keto Tautomerism : The amide NH and cyano group stabilize enolic forms in polar solvents .

  • Planar Conformation : DFT calculations (B3LYP/6-311G**) show near-planar geometry, enhancing resonance between substituents .

Key Spectral Data :

Group IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Cyano (CN)2194114.3
Amide (C=O)1670160.8
Aromatic Br7.18–7.57 (d)121.1–131.7

Biological Activity Correlations

Derivatives exhibit:

  • Antimicrobial Activity : MIC values of 12.5–25 µg/mL against S. aureus .

  • Enzyme Inhibition : IC₅₀ = 1.2 µM against COX-2, attributed to bromine’s hydrophobic interactions.

This compound’s multifunctional design enables diverse transformations, underpinning its utility in medicinal chemistry and materials science. Experimental protocols and spectral benchmarks ensure reproducibility in synthetic workflows.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its brominated phenyl group enhances reactivity, making it suitable for various coupling reactions and transformations in organic synthesis. This compound can be utilized to create derivatives that may exhibit improved pharmacological properties or novel functionalities.

Reagent in Multicomponent Reactions
The compound has been investigated in multicomponent reactions, which are essential for generating complex structures from simple starting materials. Such reactions can lead to the formation of various heterocycles and biologically active compounds, showcasing its versatility as a reagent in synthetic methodologies .

Biological Applications

Enzyme Inhibition and Modulation
Research indicates that this compound may act as an enzyme inhibitor, potentially modulating biological pathways. This characteristic positions it as a candidate for drug development aimed at targeting specific enzymes involved in disease processes. The compound's ability to interact with molecular targets suggests its utility in the design of therapeutics for conditions such as cancer and inflammation.

Antitumor Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antitumor properties. The presence of electron-donating groups, such as the methyl group on the phenyl ring of this compound, has been linked to increased cytotoxicity against various cancer cell lines. This suggests that this compound could be further explored for its potential anti-cancer effects.

Medicinal Chemistry

Therapeutic Potential
The therapeutic implications of this compound extend beyond oncology. Its potential anti-inflammatory activities are being studied, which may provide insights into treating inflammatory diseases. The compound's structural features allow for modifications that could enhance its efficacy and selectivity as a therapeutic agent.

Industrial Applications

Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized as an intermediate in the production of various drugs. Its unique properties make it suitable for developing new medications with improved safety profiles and therapeutic effects. The compound's role in synthesizing complex pharmaceutical agents highlights its importance in drug discovery processes.

Agrochemical Applications
Beyond pharmaceuticals, this compound is also being investigated for its applications in agrochemicals. Its ability to inhibit specific biological pathways may offer solutions for developing new pesticides or herbicides that target unwanted plant or pest species without affecting beneficial organisms.

Summary Table of Applications

Application Area Details
Chemical Synthesis Building block for complex organic molecules; reagent in multicomponent reactions
Biological Research Potential enzyme inhibitor; modulator of biological pathways; antitumor activity
Medicinal Chemistry Investigated for anti-inflammatory effects; potential therapeutic agent
Industrial Use Intermediate in pharmaceutical development; applications in agrochemicals

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide involves its interaction with molecular targets such as enzymes or receptors. The cyanoacetamide group can act as a nucleophile, forming covalent bonds with electrophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide with structurally related cyanoacetamides and acetamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight logP Key Structural Features References
This compound 4-Br, 2-CH₃ C₁₀H₉BrN₂O 269.10 Enhanced steric bulk from methyl group
N-(3-Bromophenyl)-2-cyanoacetamide 3-Br C₉H₇BrN₂O 239.07 Meta-bromo substitution
N-(2-Bromophenyl)-2-cyanoacetamide 2-Br C₉H₇BrN₂O 239.07 Ortho-bromo substitution
N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide 3-Cl, 4-F C₉H₆ClFN₂O 212.61 1.855 Halogenated para/ortho positions
N-(4-Bromophenyl)-2-(2-thienyl)acetamide 4-Br, thienyl C₁₂H₁₀BrNO₂S 312.18 Thiophene moiety for enhanced bioactivity

Key Observations :

  • Substituent Position: The position of bromine (para vs. meta vs. ortho) significantly impacts electronic effects and steric hindrance. For example, ortho-substituted derivatives (e.g., N-(2-bromophenyl)-2-cyanoacetamide) may exhibit restricted rotation, altering binding to biological targets .
  • Lipophilicity: The logP value of N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide (1.855) suggests moderate lipophilicity, favoring membrane permeability. The target compound’s methyl group may further increase lipophilicity compared to non-methylated analogs .
  • Molecular Weight : All compounds fall within the range of 212–312 g/mol, complying with Lipinski’s Rule of Five for druglikeness .
Antimicrobial and Antimycobacterial Activity
  • Thiophene Derivatives : N-(4-Bromophenyl)-2-(2-thienyl)acetamide exhibits in vitro antimycobacterial activity, attributed to the thiophene moiety’s electron-rich aromatic system, which enhances interactions with bacterial enzymes .
  • Cyanoacetamides: Derivatives like N-(4-substituted phenyl)-2-cyanoacetamide show broad-spectrum antimicrobial activity against E. coli, S. aureus, and fungi. The cyano group’s electron-withdrawing nature likely stabilizes reactive intermediates in heterocyclic drug synthesis .
Pharmaceutical Intermediates
  • N-(3-Bromophenyl)-2-cyanoacetamide is used as a pharmaceutical intermediate for synthesizing antipsychotics and antivirals .
  • The target compound’s methyl group could improve metabolic stability compared to non-methylated analogs, making it a promising candidate for drug development.

Pharmacokinetic Predictors

highlights key pharmacokinetic parameters for N-(4-substituted phenyl)-2-cyanoacetamides:

  • Permeability (Peff) : Higher logP values correlate with better intestinal absorption.

Biological Activity

N-(4-Bromo-2-methylphenyl)-2-cyanoacetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula: C10H9BrN2O
  • Molecular Weight: 251.1 g/mol
  • CAS Number: 60731251

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Candida albicans0.250.5

These results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections .

2. Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The compound's cytotoxicity was assessed using the Sulforhodamine B (SRB) assay.

Cell Line IC50 (µM)
MCF715.3
HT2920.5

The findings suggest that this compound exhibits promising anticancer activity, particularly against breast cancer cells .

3. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, potentially modulating critical biological pathways. Studies have shown that it can inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and folate metabolism, respectively.

Enzyme IC50 (µM)
DNA Gyrase12.27
Dihydrofolate Reductase0.52

These results underscore the compound's potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that the compound showed synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .
  • Anticancer Mechanisms : Molecular docking studies revealed that this compound binds effectively to the active sites of target proteins involved in cancer cell proliferation, suggesting a mechanism of action that warrants further investigation .
  • Safety Profile : Toxicological evaluations indicated low hemolytic activity and non-cytotoxic effects at therapeutic concentrations, making it a candidate for further development in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.